Chemotactic Domain of Elastin

Description

Propriétés

IUPAC Name |

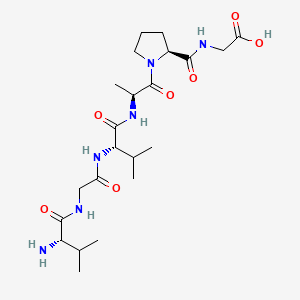

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38N6O7/c1-11(2)17(23)20(33)24-9-15(29)27-18(12(3)4)21(34)26-13(5)22(35)28-8-6-7-14(28)19(32)25-10-16(30)31/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,33)(H,25,32)(H,26,34)(H,27,29)(H,30,31)/t13-,14-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCSROTYKMPBDL-USJZOSNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918909 | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92899-39-3 | |

| Record name | Valyl-glycyl-valyl-alanyl-prolyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092899393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1-{N-[2-({2-[(2-Amino-1-hydroxy-3-methylbutylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-methylbutylidene]alanyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAPEPTIDE-12 (VAL-GLY-VAL-ALA-PRO-GLY) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04V1QPJ5TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Role of Elastin-Derived Peptides in Orchestrating Cell Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elastin, a critical component of the extracellular matrix (ECM), provides elasticity and resilience to tissues. The degradation of elastin, a hallmark of aging and various pathological conditions, releases bioactive fragments known as elastin-derived peptides (EDPs). These peptides are not mere byproducts of matrix turnover; they are potent signaling molecules that actively influence a range of cellular behaviors, most notably cell migration. This technical guide provides an in-depth exploration of the function of EDPs in cell migration, detailing the quantitative effects, the underlying signaling mechanisms, and the experimental protocols to study these phenomena. This information is crucial for researchers in cell biology, oncology, and regenerative medicine, as well as for professionals involved in the development of therapeutics targeting pathways modulated by EDPs.

Introduction

The directed movement of cells is fundamental to numerous physiological and pathological processes, including embryonic development, wound healing, immune responses, and cancer metastasis. The ECM provides both a physical scaffold for cell movement and a source of biochemical cues that regulate this process. Elastin-derived peptides, such as κ-elastin and the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), have emerged as significant matrikines—ECM fragments with cytokine-like activities—that promote cell migration and invasion in a variety of cell types. Understanding the mechanisms by which EDPs exert these effects is paramount for developing novel therapeutic strategies for diseases characterized by aberrant cell migration.

Quantitative Impact of Elastin-Derived Peptides on Cell Migration

EDPs have been shown to significantly enhance the migratory and invasive capabilities of various cell types. The following tables summarize the quantitative data from key studies, providing a comparative overview of the effects of different EDPs on cell migration and invasion.

Table 1: Effect of Elastin-Derived Peptides on Cell Migration (Wound Healing Assay)

| Cell Type | Elastin-Derived Peptide | Concentration | Incubation Time | Fold Increase in Migration | Reference(s) |

| Human Microvascular Endothelial Cells (HMECs) | κ-elastin | 200 ng/mL | 24 hours | ~2.5-fold | [1] |

| Human Microvascular Endothelial Cells (HMECs) | VGVAPG | 200 ng/mL | 24 hours | ~1.6-fold | [1] |

| B16F1 Melanoma Cells | EDPs (general) | 50 µg/mL | 48 hours | Statistically significant increase | [2][3] |

| Trophoblast Cells (SGHPL4) | VGVAPG | 1 µg/mL | Not specified | Statistically significant increase |

Table 2: Effect of Elastin-Derived Peptides on Cell Invasion (Transwell Assay)

| Cell Type | Elastin-Derived Peptide | Concentration | Incubation Time | Fold Increase in Invasion | Reference(s) |

| B16F1 Melanoma Cells | EDPs (general) | 50 µg/mL | 40 hours | Statistically significant increase | [2][3] |

| Invasive Lung Tumor Cell Lines | κ-elastin | 50 µg/mL | Not specified | Significant increase | [4] |

| Trophoblast Cells (SGHPL4) | VGVAPG | 1 µg/mL | Not specified | Statistically significant increase |

Signaling Pathways in EDP-Mediated Cell Migration

The pro-migratory effects of EDPs are initiated by their interaction with specific cell surface receptors, which triggers a cascade of intracellular signaling events. The primary receptors and downstream pathways are detailed below.

The Elastin Receptor Complex (ERC)

The most well-characterized receptor for EDPs is the Elastin Receptor Complex (ERC), a heterotrimer composed of:

-

Elastin Binding Protein (EBP): A 67-kDa peripheral subunit that specifically recognizes the VGVAPG sequence.

-

Protective Protein/Cathepsin A (PPCA): A protein with enzymatic activity.

-

Neuraminidase-1 (NEU1): A membrane-associated sialidase.

Binding of EDPs to the EBP subunit of the ERC is thought to induce a conformational change that activates the enzymatic activities of PPCA and NEU1, leading to downstream signaling.

Integrin αvβ3 and Galectin-3

In addition to the ERC, EDPs can also bind to other cell surface receptors, including integrin αvβ3 and galectin-3.[5] These interactions are particularly relevant in cancer cells and contribute to their enhanced migration and invasion.

Downstream Signaling Cascades

Upon receptor binding, EDPs activate several key signaling pathways that converge to regulate the cellular machinery of migration. These include:

-

Matrix Metalloproteinase (MMP) Upregulation: EDPs stimulate the expression and activation of MMPs, particularly MMP-2 and membrane type 1-MMP (MT1-MMP).[1] These proteases degrade ECM components, clearing a path for migrating cells.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is activated downstream of integrin αvβ3 and plays a crucial role in cell survival and migration.

-

Extracellular Signal-Regulated Kinase (ERK) 1/2 Pathway: The ERK1/2 pathway, a key component of the mitogen-activated protein kinase (MAPK) cascade, is also activated by EDPs and is essential for transmitting migratory signals to the cytoskeleton.

The following diagrams, generated using the DOT language, illustrate these signaling pathways.

Experimental Protocols

To facilitate the study of EDP-mediated cell migration, this section provides detailed methodologies for the two most common in vitro assays.

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

-

Adherent cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

12-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tips

-

Elastin-derived peptides (e.g., κ-elastin, VGVAPG)

-

Phosphate-buffered saline (PBS)

-

Inverted microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a 12-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

-

Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to minimize cell proliferation.

-

Wound Creation: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.

-

Washing: Gently wash the wells twice with PBS to remove dislodged cells.

-

Treatment: Add fresh serum-free or low-serum medium containing the desired concentration of EDPs or a vehicle control to each well.

-

Imaging: Immediately capture images of the scratch in each well using an inverted microscope (T=0). Mark the location of the images to ensure the same field is captured at subsequent time points.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

-

Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the wound in the control wells is nearly closed.

-

Quantification:

-

Open the images in ImageJ or similar software.

-

Set the scale of the image if not already calibrated.

-

Use the freehand or polygon selection tool to trace the area of the wound at T=0 and at each subsequent time point.

-

Calculate the percentage of wound closure at each time point using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

-

Compare the rate of wound closure between EDP-treated and control groups.

-

Transwell Invasion Assay

This assay measures the ability of cells to migrate through a basement membrane-like matrix towards a chemoattractant.

Materials:

-

Cell line of interest

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant)

-

Elastin-derived peptides

-

Cotton swabs

-

Methanol (B129727) or other fixative

-

Crystal violet staining solution (0.1% in 20% methanol)

-

Inverted microscope

Procedure:

-

Coating Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium (the dilution factor should be optimized for the cell type). Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert and incubate at 37°C for at least 1 hour to allow it to solidify.

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 0.5-1 x 10⁶ cells/mL.

-

Assay Setup:

-

Add 500-750 µL of complete medium (containing serum as a chemoattractant) with or without EDPs to the lower chamber of the 24-well plate.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Incubation: Incubate the plate at 37°C for a period appropriate for the cell type (typically 12-48 hours).

-

Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and the Matrigel from the top surface of the membrane.

-

Fixation: Place the inserts in a well containing methanol to fix the invaded cells on the underside of the membrane for 10-15 minutes.

-

Staining: Transfer the inserts to a well containing crystal violet solution and stain for 10-20 minutes.

-

Washing: Gently wash the inserts in a beaker of water to remove excess stain.

-

Imaging and Quantification:

-

Allow the inserts to air dry.

-

Using an inverted microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view.

-

Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.

-

Compare the number of invaded cells between the EDP-treated and control groups.

-

Conclusion and Future Directions

Elastin-derived peptides are potent regulators of cell migration, with significant implications for a wide range of biological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of EDPs in their specific areas of interest. The pro-migratory and pro-invasive effects of these peptides, particularly in the context of cancer, highlight the therapeutic potential of targeting EDP-receptor interactions or their downstream signaling pathways. Future research should focus on further elucidating the complex interplay between different EDP receptors, identifying novel downstream effectors, and translating these fundamental discoveries into innovative therapeutic strategies. The continued development of sophisticated in vitro and in vivo models will be crucial for fully understanding the multifaceted roles of elastin-derived peptides in health and disease.

References

- 1. Elastin-derived peptides enhance angiogenesis by promoting endothelial cell migration and tubulogenesis through upregulation of MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Elastin-derived peptides enhance melanoma growth in vivo by upregulating the activation of Mcol-A (MMP-1) collagenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Locally generated VGVAPG and VAPG elastin-derived peptides amplify melanoma invasion via the galectin-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of VGVAPG Peptide as a Chemoattractant

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elastin (B1584352), Elastokines, and the VGVAPG Peptide

Elastin is a critical protein of the extracellular matrix (ECM), providing elasticity and resilience to tissues subjected to mechanical stress, such as arteries, lungs, and skin.[1][2] During physiological aging or pathological processes like cancer and inflammation, elastin is degraded by proteases, releasing biologically active peptides known as elastokines. These elastokines, including the hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG), are not merely inert byproducts but potent signaling molecules that can modulate a variety of cellular behaviors.[3][4]

The VGVAPG sequence is a repeating motif found within tropoelastin, the soluble precursor of elastin.[5][6] Its discovery as a chemoattractant has unveiled a crucial mechanism by which ECM turnover can directly influence cell migration, a fundamental process in tissue repair, immune response, and disease progression. This guide provides an in-depth technical overview of the seminal findings, quantitative data, experimental protocols, and signaling pathways related to the chemotactic activity of VGVAPG.

Discovery and Initial Characterization

The chemotactic properties of elastin-derived peptides were first systematically investigated in the 1980s. Researchers observed that degradation products of insoluble elastin could attract various cell types.[5][6] To pinpoint the specific active sequences, the synthetic hexapeptide VGVAPG, known to be a repeating sequence in porcine tropoelastin, was tested.[6]

Seminal studies demonstrated that VGVAPG is a potent chemoattractant for fibroblasts, monocytes, and certain tumor cells.[5][6][7][8] The activity was found to be specific and receptor-mediated, as pre-exposure of cells to elastin peptides could block subsequent migration towards VGVAPG.[5][6] Furthermore, an antibody against bovine elastin was shown to selectively inhibit the chemotactic response to both VGVAPG and a broader mixture of elastin peptides, confirming that the VGVAPG sequence is a key chemotactic site within elastin.[5][6]

Quantitative Analysis of Chemotactic Activity

The chemotactic potency of VGVAPG has been quantified in several studies, primarily using Boyden chamber assays. The peptide consistently demonstrates a dose-dependent effect, with maximal activity typically observed in the nanomolar range.

| Cell Type | Optimal Concentration for Chemotaxis | Dissociation Constant (Kd) | Reference |

| Fibroblasts | ~10⁻⁸ M (10 nM) | Not Reported | [5][6] |

| Monocytes | ~10⁻⁸ M (10 nM) | Not Reported | [5][6] |

| Lewis Lung Carcinoma (M27) | 5 x 10⁻⁹ M (5 nM) | 2.7 x 10⁻⁹ M (2.7 nM) | [7][8] |

Signaling Pathway of VGVAPG-Mediated Chemotaxis

VGVAPG exerts its chemotactic effect by binding to a specific cell surface receptor complex, often referred to as the Elastin Receptor Complex (ERC). This interaction initiates a cascade of intracellular signals that orchestrate the machinery of cell migration.

The ERC is a heterotrimer composed of three subunits:[4]

-

Elastin Binding Protein (EBP): A 67-kDa peripheral protein that directly binds the VGVAPG peptide. It is a splice variant of β-galactosidase.[3][4][9][10][11]

-

Protective Protein/Cathepsin A (PPCA): A 55-kDa protein.[4]

-

Neuraminidase-1 (NEU1): A 61-kDa transmembrane sialidase whose catalytic activity is essential for receptor signaling.[4][10]

Binding of VGVAPG to the EBP subunit of the receptor triggers a conformational change that activates downstream signaling. The pathway involves a pertussis toxin-sensitive Gαi protein, indicating the receptor is G-protein coupled. This activation leads to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt and the MEK/ERK1/2 pathways, which are central regulators of cell migration and proliferation.[4][10]

VGVAPG signaling pathway leading to chemotaxis.

Experimental Methodologies

The primary method used to characterize the chemotactic activity of VGVAPG is the Boyden Chamber Assay.[12][13][14][15]

General Protocol for Boyden Chamber Chemotaxis Assay

This protocol is a generalized summary based on standard methodologies.[12][13][14][15]

-

Chamber Preparation: A Boyden chamber (or a multi-well insert plate) is used, which consists of an upper and a lower compartment separated by a microporous membrane.[12][15] The membrane pore size is crucial and must be selected based on the cell type being studied (e.g., 5-8 µm for fibroblasts or cancer cells).[13] The membrane may be coated with ECM proteins like collagen to mimic in vivo conditions.[14]

-

Chemoattractant Loading: The lower compartment is filled with serum-free cell culture medium containing various concentrations of the VGVAPG peptide. A negative control (medium alone) and a positive control (a known chemoattractant) are included.

-

Cell Seeding: The cells to be assayed (e.g., fibroblasts, monocytes) are harvested, washed, and resuspended in serum-free medium. A specific number of cells are then placed into the upper compartment of the chamber.

-

Incubation: The assembled chamber is incubated for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C in a humidified CO₂ incubator. The time is critical; too short will result in no migration, while too long may lead to chemokinetic (random) rather than chemotactic (directed) movement.[14]

-

Quantification of Migration:

-

After incubation, the membrane is removed.

-

Non-migratory cells on the upper surface of the membrane are carefully scraped off with a cotton swab.

-

Cells that have migrated to the lower surface of the membrane are fixed (e.g., with methanol) and stained (e.g., with Giemsa or Crystal Violet).[15]

-

The number of stained, migrated cells is counted under a microscope in several representative fields. Alternatively, for a higher-throughput method, the stained cells can be lysed and the absorbance of the resulting solution can be measured with a plate reader.[12][16]

-

References

- 1. researchgate.net [researchgate.net]

- 2. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative Effect of Elastin-Derived Peptide VGVAPG on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of a tumor cell receptor for VGVAPG, an elastin-derived chemotactic peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a tumor cell receptor for VGVAPG, an elastin-derived chemotactic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction between the Elastin Peptide VGVAPG and Human Elastin Binding Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction between the elastin peptide VGVAPG and human elastin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]

- 15. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Elastin Peptide Chemotaxis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastin (B1584352), a critical protein of the extracellular matrix, provides elasticity and resilience to tissues.[1] During tissue remodeling, aging, or in pathological states such as cancer and atherosclerosis, elastin is degraded, releasing bioactive elastin-derived peptides (EDPs).[2][3] These peptides, also known as elastokines, are not merely inert byproducts but potent signaling molecules that can induce a range of cellular responses, including chemotaxis, proliferation, and protease secretion.[2][4] This guide provides a comprehensive technical overview of the core mechanisms governing EDP-induced chemotaxis, with a focus on the involved receptors, signaling pathways, and experimental methodologies.

The Elastin Receptor Complex: The Primary Mediator of EDP Signaling

The chemotactic effects of EDPs are primarily mediated by the Elastin Receptor Complex (ERC), a heterotrimeric receptor found on the surface of various cell types, including monocytes, fibroblasts, and neutrophils.[5] The ERC is composed of three main subunits:

-

Elastin Binding Protein (EBP): A 67-kDa peripheral protein that is a spliced variant of β-galactosidase. It possesses a specific binding site for EDPs containing the GxxPG consensus sequence, with the VGVAPG hexapeptide being a well-characterized ligand.[5][6] EBP also has a galactolectin site, and its binding by galactosugars like lactose (B1674315) can induce a conformational change, leading to the release of bound EDPs and inactivation of the receptor.[2][7]

-

Protective Protein/Cathepsin A (PPCA): A 55-kDa protein that acts as a chaperone, stabilizing and activating Neuraminidase-1.[5]

-

Neuraminidase-1 (NEU1): A 61-kDa transmembrane sialidase that plays a crucial enzymatic role in signal transduction.[1][2]

The Signaling Cascade of Elastin Peptide Chemotaxis

The binding of EDPs to the EBP subunit of the ERC initiates a complex signaling cascade that ultimately directs cell migration. This process involves the interplay of several key signaling pathways.

G-protein Coupling and Initial Signal Transduction

The ERC is coupled to a pertussis toxin-sensitive Gαi protein.[8] Upon EDP binding, the Gαi protein is activated, leading to downstream signaling events. Pertussis toxin can inhibit this initial step, thereby blocking EDP-induced chemotaxis.

Neuraminidase-1 Activity and Second Messenger Generation

A critical and unique aspect of ERC signaling is the activation of the NEU1 subunit's sialidase activity.[1][2] NEU1 catalyzes the cleavage of sialic acid residues from adjacent glycosphingolipids, specifically the ganglioside GM3. This enzymatic action converts GM3 into lactosylceramide (B164483) (LacCer), which then functions as a second messenger to propagate the signal downstream.[2] Inhibition of NEU1 activity by compounds such as 2,3-dehydro-2-deoxy-N-acetylneuraminic acid (DANA) can block EDP-induced signaling.[9]

PI3K/Akt Pathway Activation

The generation of LacCer leads to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell migration and survival. The p110γ isoform of PI3K has been implicated in ERC signaling.[10] Inhibitors of PI3K, such as LY294002, have been shown to block EDP-induced chemotaxis.[11][12]

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key downstream effector of ERC signaling.[10] Activation of the PI3K/Akt pathway, as well as Protein Kinase A (PKA), contributes to the phosphorylation and activation of MEK1/2 and subsequently ERK1/2.[10] The activation of ERK1/2 is essential for the transcriptional regulation of genes involved in cell migration. Inhibitors of MEK, such as PD98059 and U0126, can effectively block EDP-induced chemotaxis.[13][14]

Intracellular Calcium Mobilization

Elastin peptides have been shown to induce a rapid and transient increase in intracellular calcium concentration ([Ca2+]i) in monocytes.[15] This calcium mobilization is a common feature of chemotactic signaling and is believed to play a role in the cytoskeletal rearrangements necessary for cell movement.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the intricate processes involved in elastin peptide chemotaxis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling cascades and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. invivogen.com [invivogen.com]

- 4. Elastin-derived peptide induces monocyte chemotaxis by increasing intracellular cyclic GMP level and activating cyclic GMP dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The elastin receptor: a galactoside-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pertussis toxin inhibits chemotactic peptide-stimulated generation of inositol phosphates and lysosomal enzyme secretion in human leukemic (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The elastin peptides-mediated induction of pro-collagenase-1 production by human fibroblasts involves activation of MEK/ERK pathway via PKA- and PI(3)K-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elastin fragments drive disease progression in a murine model of emphysema - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prostaglandin E(2) inhibits fibroblast chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. icms.qmul.ac.uk [icms.qmul.ac.uk]

The GXXPG Motif: A Key Regulator of Fibroblast Recruitment in Tissue Remodeling and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The GXXPG motif, a recurring peptide sequence found within several critical extracellular matrix (ECM) proteins, plays a pivotal role in orchestrating cellular behaviors, most notably the recruitment of fibroblasts. This process is fundamental to tissue homeostasis, wound healing, and various pathological states, including fibrosis and cancer. Fragments of ECM proteins containing the GXXPG motif, often referred to as elastokinins or elastin-derived peptides (EDPs), act as potent signaling molecules. They primarily interact with the cell surface Elastin (B1584352) Binding Protein (EBP), a 67-kDa subunit of the β-galactosidase complex. This interaction initiates a cascade of intracellular signaling events that culminate in directed cell movement, proliferation, and the modulation of matrix metalloproteinase (MMP) expression. Understanding the intricacies of the GXXPG motif's function and its downstream signaling pathways is paramount for the development of novel therapeutic strategies targeting a range of fibroproliferative disorders. This guide provides a comprehensive overview of the GXXPG motif's role in fibroblast recruitment, detailing the underlying signaling mechanisms, presenting key quantitative data, and outlining essential experimental protocols.

Introduction: The GXXPG Motif in the Extracellular Matrix

The GXXPG consensus sequence is a characteristic feature of several major ECM proteins, including elastin, fibrillin-1, -2, and -3, fibronectin, laminin, and various collagens.[1] The degradation of these proteins, either through normal tissue turnover or pathological processes, releases bioactive peptides containing the GXXPG motif. These peptides, such as the well-studied hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) from elastin, are not merely inert byproducts but function as matrikines, signaling molecules derived from the ECM that can profoundly influence cell behavior.[2]

The biological activity of GXXPG-containing peptides is critically dependent on their conformation. The sequence has a high propensity to form a type VIII β-turn, a specific secondary structure that is essential for its recognition and binding by the Elastin Binding Protein (EBP) on the cell surface.[3] This ligand-receptor interaction is the initiating event in a signaling cascade that governs fibroblast recruitment.

The GXXPG-EBP Signaling Axis in Fibroblast Recruitment

The primary receptor for GXXPG-containing peptides is the Elastin Binding Protein (EBP), a 67-kDa peripheral membrane protein that is a spliced variant of β-galactosidase. EBP is part of a larger cell surface receptor complex that includes neuraminidase-1 and protective protein/cathepsin A (PPCA). The binding of a GXXPG-containing ligand to EBP triggers a conformational change in the receptor complex, initiating downstream signaling.

The signaling cascade initiated by the GXXPG-EBP interaction is multifaceted and involves the activation of several key intracellular pathways:

-

G-Protein Coupling and Phospholipase C Activation: The EBP receptor complex is coupled to a G-protein. Upon ligand binding, the G-protein is activated, which in turn stimulates Phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[2] This increase in intracellular calcium is a critical second messenger that activates various downstream effectors involved in cell migration.

-

Tyrosine Kinase Activation: The signaling pathway also involves the activation of non-receptor tyrosine kinases, including Focal Adhesion Kinase (FAK) and c-Src.[4] FAK is a key regulator of cell adhesion and migration, and its activation is crucial for the cytoskeletal rearrangements necessary for cell movement.

-

MAPK/ERK Pathway Activation: There is strong evidence to suggest that the GXXPG-EBP signaling axis can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway.[4] This pathway is a central regulator of cell proliferation, differentiation, and migration. The activation of ERK1/2 can lead to the phosphorylation of various downstream targets that promote cell motility.

The culmination of these signaling events is the promotion of fibroblast chemotaxis, the directed migration of fibroblasts along a chemical gradient of GXXPG-containing peptides. This directed movement is essential for recruiting fibroblasts to sites of tissue injury or remodeling.

Quantitative Data on GXXPG-Mediated Fibroblast Recruitment

The chemotactic potency of GXXPG-containing peptides on fibroblasts has been quantified in numerous studies. The following tables summarize key findings from in vitro migration and chemotaxis assays.

| Peptide Source | Peptide Sequence | Optimal Chemotactic Concentration | Cell Type | Assay Type | Reference |

| Elastin-Derived Peptides (EDPs) | Mixture | 0.5-2.0 µg/mL | Human Skin Fibroblasts | Boyden Chamber | Senior et al. |

| Tropoelastin | Full-length | ~10⁻⁹ M | Human Skin Fibroblasts | Boyden Chamber | Senior et al. |

| Synthetic Hexapeptide | VGVAPG | ~10⁻⁸ M | Bovine Ligament Fibroblasts | Boyden Chamber | Senior et al. |

| Synthetic Nonapeptide | AGVPGVGVG | ~10⁻⁷ M | Bovine Ligament Fibroblasts | Boyden Chamber | Senior et al. |

Table 1: Chemotactic Activity of GXXPG-Containing Peptides on Fibroblasts. This table presents the optimal concentrations of various GXXPG-containing peptides that induce a maximal chemotactic response in fibroblasts, as determined by the Boyden chamber assay.

Key Experimental Protocols

Fibroblast Chemotaxis Assay (Modified Boyden Chamber Assay)

This assay is the gold standard for quantifying the chemotactic response of fibroblasts to soluble chemoattractants like GXXPG-containing peptides.

Principle: The assay utilizes a chamber with two compartments separated by a microporous membrane. Fibroblasts are placed in the upper compartment, and the chemoattractant is placed in the lower compartment. The cells migrate through the pores of the membrane towards the chemoattractant. The number of migrated cells is then quantified.

Detailed Methodology:

-

Cell Culture: Human dermal fibroblasts are cultured to 70-80% confluence in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cell Starvation: Prior to the assay, fibroblasts are serum-starved for 24 hours in DMEM containing 0.1% bovine serum albumin (BSA) to minimize baseline migration.

-

Preparation of Chemoattractant: GXXPG-containing peptides (e.g., VGVAPG) are dissolved in serum-free DMEM with 0.1% BSA to the desired concentrations.

-

Assay Setup:

-

Add 500 µL of the chemoattractant solution to the lower wells of a 24-well transwell plate.

-

Place the transwell inserts (typically with 8 µm pore size for fibroblasts) into the wells.[5]

-

Harvest the starved fibroblasts using trypsin-EDTA, wash with PBS, and resuspend in serum-free DMEM with 0.1% BSA at a concentration of 5 x 10⁴ cells/100 µL.

-

Add 100 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Cell Fixation and Staining:

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the inserts with distilled water and allow them to air dry.

-

Elute the crystal violet from the stained cells using a 10% acetic acid solution.

-

Measure the absorbance of the eluted dye at 595 nm using a microplate reader.

-

Alternatively, count the number of migrated cells in several random fields of view under a microscope.

-

Fibroblast Migration Assay (In Vitro Wound Healing/Scratch Assay)

This assay is used to assess the collective migration of a sheet of fibroblasts, mimicking the process of wound closure.

Principle: A confluent monolayer of fibroblasts is "wounded" by creating a scratch. The ability of the cells to migrate and close the scratch over time is monitored and quantified.

Detailed Methodology:

-

Cell Seeding: Seed human dermal fibroblasts in a 12-well plate at a density that will result in a confluent monolayer within 24 hours (e.g., 2 x 10⁵ cells/well).[1]

-

Creating the Scratch:

-

Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[6]

-

To ensure consistency, a second scratch can be made perpendicular to the first, creating a cross.

-

-

Washing and Treatment:

-

Gently wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing the GXXPG peptide at the desired concentration. A control well with medium alone should be included.

-

To distinguish between migration and proliferation, cells can be pre-treated with a proliferation inhibitor like Mitomycin C (10 µg/mL) for 2 hours before scratching.

-

-

Imaging:

-

Immediately after creating the scratch (T=0), capture images of the wound area using a phase-contrast microscope at 4x or 10x magnification.[1]

-

Mark the plate to ensure that the same field of view is imaged at subsequent time points.

-

Continue to capture images at regular intervals (e.g., every 4-8 hours) until the scratch is closed (typically 24-48 hours).

-

-

Data Analysis:

-

The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ).

-

The rate of wound closure can be calculated as the change in the open area over time.

-

The percentage of wound closure at a specific time point can be calculated as: [(Initial Area - Area at Time T) / Initial Area] x 100.

-

Visualizations of Signaling Pathways and Workflows

GXXPG-EBP Signaling Pathway for Fibroblast Recruitment

Caption: GXXPG-EBP signaling pathway in fibroblast recruitment.

Experimental Workflow for Boyden Chamber Assay

Caption: Workflow for the Boyden Chamber Chemotaxis Assay.

Experimental Workflow for In Vitro Wound Healing Assay

Caption: Workflow for the In Vitro Wound Healing (Scratch) Assay.

Conclusion and Future Directions

The GXXPG motif is a critical regulator of fibroblast recruitment, acting through the Elastin Binding Protein to initiate a complex signaling cascade that promotes directed cell migration. This mechanism is fundamental to physiological processes such as wound healing and contributes significantly to the pathogenesis of fibrotic diseases and cancer. The detailed understanding of this signaling pathway, from receptor activation to downstream effectors, provides a solid foundation for the development of targeted therapeutics. Future research should focus on further elucidating the crosstalk between the GXXPG-EBP axis and other signaling pathways, as well as on the development of specific agonists and antagonists of this interaction for therapeutic intervention in a range of human diseases. The experimental protocols detailed in this guide provide robust methods for investigating the effects of novel compounds on GXXPG-mediated fibroblast recruitment.

References

- 1. med.virginia.edu [med.virginia.edu]

- 2. corepeptides.com [corepeptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling pathways transduced through the elastin receptor facilitate proliferation of arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boyden Chamber Technique | Life Science Research | Merck [merckmillipore.com]

- 6. Video: Scratch Migration Assay and Dorsal Skinfold Chamber for In Vitro and In Vivo Analysis of Wound Healing [jove.com]

Structural Determinants of Elastin Peptide Bioactivity: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structural requirements governing the bioactivity of elastin-derived peptides (EDPs), also known as elastokines. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical molecular features of EDPs, their interaction with the Elastin (B1584352) Receptor Complex (ERC), and the subsequent intracellular signaling cascades. The guide aims to serve as a comprehensive resource for understanding and harnessing the therapeutic potential of these bioactive peptides.

Core Structural Requirements for Bioactivity

The biological activity of elastin-derived peptides is fundamentally linked to specific amino acid sequences and their conformational states. The primary structural motif consistently associated with bioactivity is the hexapeptide sequence VGVAPG (Val-Gly-Val-Ala-Pro-Gly) , which is repeated multiple times within the hydrophobic domains of tropoelastin, the soluble precursor to elastin.[1][2] This sequence is a specific example of a broader consensus motif, xGxxPG , where 'x' can be any amino acid, that is recognized by the Elastin Receptor Complex.[3]

The bioactivity of these peptides is not solely dependent on the primary amino acid sequence but also on their three-dimensional structure. Theoretical and experimental studies suggest that the VGVAPG peptide adopts a type VIII β-turn conformation, particularly spanning the GVAP sequence.[3][4] This folded structure is believed to be the active conformation necessary for efficient binding to the elastin-binding protein (EBP) subunit of the ERC.[1][4] The presence of a glycine (B1666218) residue at the second position and a proline residue at the fifth position of the hexapeptide motif are critical for the formation of this β-turn.

While VGVAPG is the most studied bioactive elastin peptide, other sequences have also been shown to elicit biological responses, although often to a lesser extent. These include peptides with variations in the xGxxPG motif and other sequences such as VVPQ and VPGVG.[5] The relative bioactivity of different EDPs is an area of ongoing research, with evidence suggesting that the specific amino acids flanking the core GxxPG motif can modulate receptor affinity and signaling efficacy.

The Elastin Receptor Complex (ERC): The Primary Mediator of EDP Signaling

The majority of the biological effects of EDPs are mediated through their interaction with the Elastin Receptor Complex (ERC), a heterotrimeric cell surface receptor.[6][7] The ERC is composed of three subunits:

-

Elastin-Binding Protein (EBP): A 67-kDa peripheral membrane protein that is an enzymatically inactive, spliced variant of β-galactosidase. EBP is the primary binding site for the xGxxPG motif of EDPs.[8][9]

-

Protective Protein/Cathepsin A (PPCA): A 55-kDa protein that acts as a chaperone for neuraminidase-1, protecting it from premature degradation and ensuring its correct localization and activation.[6][7]

-

Neuraminidase-1 (Neu-1): A 61-kDa transmembrane sialidase. The catalytic activity of Neu-1 is essential for the transduction of the signal following EDP binding to EBP.[6][8]

The binding of an EDP to the EBP subunit induces a conformational change in the ERC, leading to the activation of Neu-1's sialidase activity. This activation is a critical step in initiating the downstream signaling cascades.[8]

Intracellular Signaling Pathways Activated by Elastin-Derived Peptides

The binding of EDPs to the ERC triggers a cascade of intracellular signaling events that ultimately mediate the diverse biological effects of these peptides. The signaling pathways are complex and can vary depending on the cell type. However, a central theme is the involvement of G-protein-coupled signaling and the activation of various kinase cascades.

Upon EDP binding, the activated ERC couples to inhibitory G-proteins (Gαi/o).[10] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[10]

In parallel, the activation of Neu-1 leads to the desialylation of gangliosides, such as GM3, to produce lactosylceramide (B164483) (LacCer), which acts as a second messenger.[9]

These initial signaling events converge on the activation of several downstream kinase pathways, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The Ras-Raf-MEK1/2-ERK1/2 cascade is a key pathway activated by EDPs, leading to changes in gene expression and cell proliferation.[9]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.[9]

-

Focal Adhesion Kinase (FAK) and c-Src: These non-receptor tyrosine kinases are involved in cell migration and adhesion.[9]

The culmination of these signaling events results in a wide range of cellular responses, including chemotaxis, proliferation, migration, and the secretion of matrix metalloproteinases (MMPs).[7]

Quantitative Analysis of Elastin Peptide Bioactivity

The bioactivity of elastin peptides can be quantified by measuring their binding affinity to the ERC and their effective concentration to elicit a half-maximal biological response (EC50). While comprehensive data is still being compiled, the following table summarizes available quantitative information for the VGVAPG peptide.

| Peptide Sequence | Receptor Subunit | Binding Affinity (Kd) | Biological Activity | Cell Type | Effective Concentration (EC50) |

| VGVAPG | Elastin-Binding Protein (EBP) | Data not available | Chemotaxis | Monocytes | Optimal at 10⁻¹ µg/ml[10] |

| VGVAPG | Elastin-Binding Protein (EBP) | Data not available | Cell Proliferation | Human Skin Fibroblasts | 0.5 to 3.3 mg/ml (stimulatory)[6] |

| VGVAPG | Elastin-Binding Protein (EBP) | Data not available | Cell Proliferation | Vascular Smooth Muscle Cells | > 10⁻⁶ M[11] |

| VGVAPG | Elastin-Binding Protein (EBP) | Data not available | IL-4 Production | CD4+ T-cells (COPD patients) | Not specified (significant at tested concentrations)[12] |

| Kappa-Elastin | Elastin-Binding Protein (EBP) | Data not available | MMP-1 Production | Aortic Endothelial Cells | 0.1 and 0.4 μg/ml (stimulatory)[13] |

| Kappa-Elastin | Elastin-Binding Protein (EBP) | Data not available | TIMP-2 Production | Coronary Artery Endothelial Cells | 1.0 µg/ml (inhibitory)[7] |

Experimental Protocols for Assessing Bioactivity

Boyden Chamber Chemotaxis Assay

This assay is used to quantify the chemotactic response of cells towards a gradient of elastin peptides.

Materials:

-

Boyden chambers (transwell inserts with a porous membrane, typically 5 or 8 µm pore size for fibroblasts or monocytes)[14][15]

-

24-well tissue culture plates

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA)

-

Elastin peptides (e.g., VGVAPG)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells using trypsin/EDTA, wash with serum-free medium, and resuspend in serum-free medium containing 0.1% BSA at a concentration of 5 x 10⁵ cells/mL.[3]

-

Assay Setup: Place the Boyden chamber inserts into the wells of a 24-well plate. In the lower chamber, add medium containing the elastin peptide chemoattractant at various concentrations. In a control well, add medium with no peptide.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration (typically 4-24 hours, depending on the cell type).

-

Quantification:

-

Carefully remove the inserts from the wells.

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.

-

Alternatively, lyse the migrated cells and quantify the fluorescence using a plate reader.[3]

-

-

Data Analysis: Calculate the number of migrated cells for each condition and express the results as a percentage of the control or as a chemotactic index.

Fluo-4 Calcium Influx Assay

This assay measures the transient increase in intracellular calcium concentration following stimulation with elastin peptides.

Materials:

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading:

-

Washing: Gently wash the cells two to three times with HBSS to remove extracellular dye.

-

Assay:

-

Place the plate in a fluorescence microplate reader set to measure fluorescence at Ex/Em = 490/525 nm.

-

Establish a baseline fluorescence reading for each well.

-

Using an automated injector, add the elastin peptide solution to the wells while continuously recording the fluorescence.

-

Record the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the calcium transient.

-

-

Data Analysis: The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. The peak fluorescence intensity can be used to quantify the response.

In Vitro Scratch Wound Healing Assay

This assay assesses the effect of elastin peptides on cell migration and proliferation in a 2D culture system.

Materials:

-

12-well or 24-well tissue culture plates

-

Sterile 200 µL pipette tip or a specialized scratch tool

-

Cell culture medium with and without serum

-

Elastin peptides

-

Inverted microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 12-well plate at a density that will form a confluent monolayer within 24 hours.[9]

-

Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a linear "scratch" in the monolayer.[9]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium containing the desired concentration of elastin peptides to the wells. A control well should receive medium without peptides.

-

Imaging: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation and Imaging: Incubate the plate at 37°C and capture images of the same locations at regular intervals (e.g., every 4-8 hours) until the scratch in the control well is nearly closed.[9]

-

Data Analysis: The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ). The rate of wound closure can then be calculated and compared between different treatment groups.

Western Blot for ERK Phosphorylation

This technique is used to detect the activation of the ERK signaling pathway by measuring the level of phosphorylated ERK (p-ERK) relative to total ERK.

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2 and anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and serum-starve overnight.

-

Treat the cells with elastin peptides for the desired time points.

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[18]

-

Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 (typically diluted in blocking buffer) overnight at 4°C.[19]

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK1/2.[19]

-

-

Data Analysis: Quantify the band intensities for p-ERK and total ERK using densitometry software. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the complex processes involved in elastin peptide bioactivity, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Signaling pathway of the Elastin Receptor Complex.

Caption: Workflow for a Boyden chamber chemotaxis assay.

References

- 1. mdpi.com [mdpi.com]

- 2. Interaction between the elastin peptide VGVAPG and human elastin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural characterization of human elastin derived peptides containing the GXXP sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Effect of elastin peptides on cell proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of elastin-derived peptides on the production of tissue inhibitor of metalloproteinase-1, -2, and -3 and the ratios in various endothelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of MMP-9 and -12 degraded elastin (ELM) provides unique information on lung tissue degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. med.virginia.edu [med.virginia.edu]

- 10. Elastin peptides prepared from piscine and mammalian elastic tissues inhibit collagen-induced platelet aggregation and stimulate migration and proliferation of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stimulation of cell proliferation and autoregulation of elastin expression by elastin peptide VPGVG in cultured chick vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The elastin peptide VGVAPG increases CD4+ T-cell IL-4 production in patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of elastin-derived peptides on metalloprotease production in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. 细胞迁移和侵袭试验 [sigmaaldrich.com]

- 16. abcam.com [abcam.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. benchchem.com [benchchem.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elastin-Derived Peptides in Physiological Cell Recruitment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastin (B1584352), a critical protein of the extracellular matrix (ECM), provides elasticity and resilience to tissues.[1] During physiological and pathological processes such as tissue remodeling, wound healing, and inflammation, elastin is broken down by elastases, releasing bioactive fragments known as elastin-derived peptides (EDPs) or elastokines. These peptides are not merely inert byproducts of degradation but potent signaling molecules that actively participate in a variety of cellular processes, most notably cell recruitment. This guide provides a comprehensive technical overview of the role of EDPs in physiological cell recruitment, detailing the signaling pathways, quantitative data on their activity, and the experimental protocols used to investigate these phenomena. The archetypal EDP sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a recurring motif in tropoelastin and is frequently used in studies to mimic the effects of native EDPs.[2]

Cellular Targets of Elastin-Derived Peptides

EDPs are potent chemoattractants for a variety of cell types, playing a crucial role in orchestrating the cellular landscape during tissue repair and inflammation.

-

Monocytes and Macrophages: EDPs are potent recruiters of monocytes, which are precursors to macrophages.[3][4][5][6] This recruitment is a critical step in the inflammatory response and subsequent tissue remodeling. At concentrations of 100 µg/mL, elastin digests have been shown to be nearly as active as saturating amounts of complement-derived chemotactic factors for monocytes.[3][4][5][6]

-

Neutrophils: While responsive to EDPs, neutrophils generally show a lesser chemotactic response compared to monocytes.[3][4][5][6]

-

Fibroblasts: These cells, essential for wound healing and ECM synthesis, exhibit chemotaxis towards EDPs and tropoelastin. This directed migration is crucial for populating the wound bed and initiating tissue repair.[7]

-

Endothelial Cells: EDPs promote the migration and tubulogenesis of endothelial cells, key processes in angiogenesis (the formation of new blood vessels).[2][8] This activity is vital for supplying nutrients and oxygen to repairing tissues.

Signaling Pathways in EDP-Mediated Cell Recruitment

The biological effects of EDPs are primarily mediated through their interaction with the Elastin Receptor Complex (ERC), a heterotrimeric receptor on the cell surface.

The ERC consists of three main subunits:

-

Elastin Binding Protein (EBP): A 67-kDa peripheral membrane protein that is a spliced variant of β-galactosidase. It directly binds to the GxxPG motif found in EDPs.[9][10][11]

-

Protective Protein/Cathepsin A (PPCA): A multifunctional enzyme that stabilizes Neuraminidase-1.

-

Neuraminidase-1 (Neu-1): A sialidase whose enzymatic activity is essential for signal transduction.[9][12][13][14][15]

The binding of EDPs to EBP initiates a conformational change in the ERC, leading to the activation of Neu-1.[12][15] This activation triggers downstream signaling cascades that culminate in cell migration.

The ERC Signaling Cascade

The following diagram illustrates the key steps in the ERC signaling pathway leading to cell recruitment.

Caption: EDP binding to the ERC activates Gαi, leading to the activation of PI3K/Akt and MEK/ERK pathways, which converge to promote cell migration.

Role of Neuraminidase-1 and Second Messengers

A critical and unique aspect of ERC signaling is the role of Neu-1. Upon EDP binding, the activated Neu-1 desialylates ganglioside GM3 to produce lactosylceramide (B164483) (LacCer).[12][15] LacCer then acts as a second messenger, contributing to the activation of downstream signaling pathways, including the MEK/ERK cascade.[16] The use of lactose (B1674315) can competitively inhibit the binding of EDPs to the EBP, thereby preventing the activation of the ERC and subsequent signaling events.[9][17]

Quantitative Data on EDP-Induced Cell Recruitment

The following tables summarize key quantitative data from various studies on the chemotactic and migratory effects of elastin-derived peptides.

Table 1: Chemotactic Activity of Elastin-Derived Peptides on Different Cell Types

| Cell Type | Peptide/Digest | Optimal Concentration | Method | Source |

| Monocytes | Elastin Digest | 100 µg/mL | Boyden Chamber | [3][4][5][6] |

| Monocytes | Purified Desmosine (B133005) | 10 nM | Boyden Chamber | [4][5] |

| Fibroblasts | Bovine/Porcine Elastin Peptides | 0.1 µg/mL | Boyden Chamber | [7] |

| Fibroblasts | Bonito Elastin Peptides | 100 µg/mL | Boyden Chamber | [7] |

| Endothelial Cells (HMECs) | Kappa-Elastin (KE) | 100 ng/mL | Wound Healing Assay | [8] |

| Melanoma Cells (B16F1) | EDPs | 50 µg/mL | Wound Healing & Transwell | [18] |

Table 2: Molecular Characteristics of Chemotactic Elastin-Derived Peptides

| Peptide/Fragment | Source | Molecular Weight | Key Features | Source |

| Elastin Digest Fractions | Human Aortic & Bovine Ligament Elastin | 14,000 - 20,000 Da | Enriched in desmosine cross-links | [3][4][5][6] |

| VGVAPG | Synthetic Hexapeptide | 498.57 Da | Archetypal chemotactic sequence | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study EDP-induced cell recruitment.

Boyden Chamber Assay for Chemotaxis

The Boyden chamber assay is a widely used method to quantify the chemotactic response of cells to a chemoattractant.[20][21]

Principle: Cells are placed in the upper chamber of a transwell insert, which has a porous membrane at the bottom. The lower chamber contains the chemoattractant (e.g., EDPs). Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free medium. This minimizes basal migration.

-

-

Chamber Setup:

-

Select a transwell insert with a pore size appropriate for the cell type (e.g., 5 µm for monocytes and fibroblasts, 8 µm for most other cell types).[21]

-

Add the chemoattractant solution (e.g., EDPs at various concentrations) to the lower wells of a 24-well plate. Include a negative control (serum-free medium) and a positive control (e.g., a known chemoattractant like PDGF or FBS).

-

Carefully place the transwell inserts into the wells, avoiding air bubbles.

-

-

Cell Seeding:

-

Harvest the serum-starved cells and resuspend them in a serum-free medium at a concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL.

-

Add 100-200 µL of the cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for a duration optimized for the cell type (typically 4-24 hours).

-

-

Quantification:

-

After incubation, remove the inserts from the wells.

-

Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the cells with a suitable stain (e.g., crystal violet or DAPI).

-

Count the number of migrated cells in several random fields under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured using a plate reader for a more high-throughput quantification.[22]

-

References

- 1. Frontiers | Investigation of Cancer Cell Migration and Proliferation on Synthetic Extracellular Matrix Peptide Hydrogels [frontiersin.org]

- 2. Elastin-derived peptides enhance angiogenesis by promoting endothelial cell migration and tubulogenesis through upregulation of MT1-MMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemotactic activity of elastin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemotactic activity of elastin-derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.biologists.com [journals.biologists.com]

- 9. The Elastin Receptor Complex: An Emerging Therapeutic Target Against Age-Related Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Uncoupling of Elastin Complex Receptor during In Vitro Aging Is Related to Modifications in Its Intrinsic Sialidase Activity and the Subsequent Lactosylceramide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elastin Peptides Signaling Relies on Neuraminidase-1-Dependent Lactosylceramide Generation | PLOS One [journals.plos.org]

- 13. Neuraminidase-1, a Subunit of the Cell Surface Elastin Receptor, Desialylates and Functionally Inactivates Adjacent Receptors Interacting with the Mitogenic Growth Factors PDGF-BB and IGF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Elastin Peptides Signaling Relies on Neuraminidase-1-Dependent Lactosylceramide Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The Elastin Receptor Complex: A Unique Matricellular Receptor with High Anti-tumoral Potential [frontiersin.org]

- 17. The elastin receptor: a galactoside-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 21. merckmillipore.com [merckmillipore.com]

- 22. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

role of elastin fragments in inflammatory cell migration

An in-depth guide for researchers, scientists, and drug development professionals on the multifaceted role of elastin (B1584352) fragments in the migration of inflammatory cells.

Abstract

Elastin, a critical protein for the elasticity and resilience of various tissues, can be degraded into bioactive fragments known as elastin-derived peptides (EDPs) or elastokines. These fragments are not merely inert byproducts of extracellular matrix turnover; they are potent signaling molecules that actively participate in the progression of inflammatory diseases. A key aspect of their pathological function is the ability to induce the migration of inflammatory cells, thereby perpetuating and amplifying the inflammatory response. This guide delineates the mechanisms by which elastin fragments mediate inflammatory cell migration, details the experimental protocols to study these phenomena, and presents key quantitative data and signaling pathways in a format accessible to researchers and drug development professionals.

Introduction: Elastin Fragments as Chemoattractants

The degradation of elastin by proteases such as matrix metalloproteinases (MMPs) and neutrophil elastase releases a variety of EDPs. These peptides, particularly those containing the GxxPG motif, have been shown to be powerful chemoattractants for several types of inflammatory cells, including monocytes, neutrophils, and fibroblasts. This chemotactic activity is mediated through their interaction with the Elastin Receptor Complex (ERC) on the cell surface, which is composed of Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (Neu-1). The binding of EDPs to this receptor complex initiates a cascade of intracellular signaling events that ultimately lead to directed cell movement.

Inflammatory Cell Migration Induced by Elastin Fragments

Elastin-derived peptides have been demonstrated to be potent chemoattractants for a variety of inflammatory cells. The interaction of these peptides with the Elastin Receptor Complex (ERC) triggers downstream signaling pathways, leading to cytoskeletal rearrangements and directed cell movement.

Monocyte and Macrophage Migration

Monocytes, key players in chronic inflammation, are highly responsive to elastin fragments. In vitro studies have consistently shown that EDPs, such as VGVAPG, induce a dose-dependent chemotactic response in monocytes. This process is fundamental to the recruitment of these cells to sites of tissue injury and inflammation, where they differentiate into macrophages, further contributing to the inflammatory milieu.

Neutrophil Chemotaxis

Neutrophils, the first responders to acute inflammation, are also attracted by elastin fragments. The chemoattraction of neutrophils by EDPs contributes to their accumulation at inflammatory loci, where they release a battery of proteases, including neutrophil elastase, that can further degrade the extracellular matrix, creating a vicious cycle of tissue damage and inflammation.

Quantitative Data on Elastin Fragment-Induced Cell Migration

The following table summarizes key quantitative data from studies investigating the chemotactic effects of elastin fragments on inflammatory cells.

| Cell Type | Elastin Fragment | Concentration Range | Peak Chemotactic Response | Key Findings | Reference |

| Human Monocytes | VGVAPG | 10⁻¹² to 10⁻⁸ M | 10⁻¹⁰ M | VGVAPG induces a biphasic chemotactic response. | |

| Human Neutrophils | VGVAPG | 10⁻¹¹ to 10⁻⁷ M | 10⁻⁹ M | Chemotaxis is dependent on the GxxPG motif. | |

| Bovine Aortic Endothelial Cells | Kappa-elastin | 0.1 to 100 µg/mL | 10 µg/mL | Induces endothelial cell migration, relevant to angiogenesis. |

Signaling Pathways in Elastin Fragment-Induced Migration

The binding of elastin fragments to the Elastin Receptor Complex (ERC) activates several downstream signaling pathways that converge to regulate cell migration.

G-Protein Coupled Signaling

The ERC is coupled to a G-protein, and its activation by EDPs leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

MAP Kinase Pathway

The mitogen-activated protein (MAP) kinase pathway, particularly the activation of ERK1/2, is a central signaling cascade in EDP-induced cell migration. Activation of the ERC leads to the phosphorylation and activation of ERK1/2, which in turn phosphorylates downstream targets involved in cytoskeletal dynamics and cell motility.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of elastin fragment-induced cell migration.

Chemotaxis Assay (Boyden Chamber)

This assay is the gold standard for quantifying the chemotactic response of cells to soluble chemoattractants.

Principle: Cells are placed in the upper compartment of a chamber, separated from a lower compartment containing the chemoattractant (e.g., VGVAPG) by a porous membrane. The number of cells that migrate through the pores to the lower compartment is quantified.

Protocol:

-

Cell Preparation: Isolate inflammatory cells (e.g., monocytes) from whole blood using density gradient centrifugation. Resuspend the cells in a serum-free medium.

-

Chamber Assembly: Place a polycarbonate membrane (e.g., 8 µm pore size for monocytes) between the upper and lower wells of the Boyden chamber.

-

Loading: Add the chemoattractant solution (e.g., VGVAPG at various concentrations) to the lower wells. Add the cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for a period sufficient for migration to occur (e.g., 90 minutes for monocytes).

-

Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface. Count the number of migrated cells in several high-power fields using a microscope.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the activation of specific signaling proteins, such as the phosphorylation of ERK1/2.

Protocol:

-

Cell Treatment: Treat inflammatory cells with elastin fragments for various time points.

-

Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., total ERK1/2 or β-actin).

Implications for Drug Development

The central role of elastin fragments in driving inflammatory cell migration makes the EDP-ERC signaling axis an attractive target for therapeutic intervention in a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), atherosclerosis, and skin aging.

Potential therapeutic strategies include:

-

Receptor Antagonists: Development of small molecules or antibodies that block the binding of EDPs to the ERC.

-

Inhibitors of Downstream Signaling: Targeting key signaling molecules, such as kinases in the MAP kinase pathway, to inhibit the cellular response to EDPs.

-

Protease Inhibitors: Preventing the initial degradation of elastin by inhibiting the activity of elastases.

Conclusion